Product packaging for 5-(Dec-1-YN-1-YL)-1,10-phenanthroline(Cat. No.:CAS No. 918794-36-2)

5-(Dec-1-YN-1-YL)-1,10-phenanthroline

Cat. No.: B12617443
CAS No.: 918794-36-2
M. Wt: 316.4 g/mol
InChI Key: UEXKVJFZKJOWFG-UHFFFAOYSA-N
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Description

Significance of the 1,10-Phenanthroline (B135089) Core in Chemical Research

1,10-Phenanthroline (phen) is a heterocyclic organic compound that has become a quintessential ligand in coordination chemistry. nih.gov Its two nitrogen atoms, positioned for bidentate chelation, form stable complexes with a vast array of metal ions. researchgate.net This stability, coupled with the rigid planarity of the phenanthroline system, imparts predictable geometries to the resulting metal complexes. These structural features are the foundation for their diverse applications, which span from catalysis and materials science to analytical chemistry and biomedical research. nih.govresearchgate.net The aromatic nature of the phenanthroline core also endows it with rich photophysical and electrochemical properties that can be fine-tuned through chemical modification. researchgate.net

Strategic Role of Alkyne Functionalization in Modulating Phenanthroline Reactivity and Properties

The introduction of an alkyne group onto the 1,10-phenanthroline backbone is a strategic approach to significantly alter its characteristics. The linear geometry of the carbon-carbon triple bond extends the π-conjugated system of the phenanthroline core. researchgate.net This extension directly influences the electronic properties of the molecule, often leading to a red-shift in absorption and emission spectra, which is highly desirable for applications in photochemistry and optoelectronics. acs.orgnih.gov Furthermore, the alkyne moiety serves as a versatile chemical handle for a variety of post-functionalization reactions, such as "click" chemistry, cycloadditions, and further cross-coupling reactions, allowing for the construction of more complex molecular architectures. researchgate.net

Emphasis on 5-Substituted 1,10-Phenanthrolines in Contemporary Research

While functionalization of the 1,10-phenanthroline ring can occur at various positions, substitution at the 5-position has proven to be particularly impactful. researchgate.net Modification at this site directly perturbs the electronic distribution of the core aromatic system, leading to pronounced effects on the absorption and redox properties of the molecule and its metal complexes. researchgate.netresearchgate.net Research has shown that introducing substituents at the 5-position allows for a fine-tuning of the ligand's electronic and steric properties, which in turn dictates the behavior of the resulting coordination compounds. researchgate.netresearchgate.net

Scope and Key Research Domains for 5-(Dec-1-YN-1-YL)-1,10-phenanthroline

This compound is a prime example of a 5-substituted alkynyl phenanthroline derivative. The decynyl chain introduces a significant lipophilic character to the molecule, potentially influencing its solubility and intermolecular interactions. The terminal alkyne provides a reactive site for further chemical transformations. Key research domains for this compound and its analogues include:

Coordination Chemistry: Serving as a ligand for the synthesis of novel metal complexes with tailored photophysical and electrochemical properties.

Materials Science: Acting as a building block for the creation of luminescent materials, sensors, and functional polymers.

Homogeneous Catalysis: Forming part of catalytic systems where the electronic properties of the ligand can influence the activity and selectivity of a metal center.

Synthesis and Characterization

The primary synthetic route to This compound involves a Sonogashira cross-coupling reaction. researchgate.netnrochemistry.comgold-chemistry.orglibretexts.orgorganic-chemistry.org This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nrochemistry.comlibretexts.orgorganic-chemistry.org

In a typical synthesis, 5-bromo-1,10-phenanthroline (B1267314) would be reacted with 1-decyne. The reaction is generally carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) salt, like copper(I) iodide (CuI), in a suitable solvent and base, for instance, diisopropylamine. nrochemistry.com

A general reaction scheme is as follows:

Figure 1: General Sonogashira coupling for the synthesis of this compound.

The characterization of the resulting compound would involve standard analytical techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenanthroline core would be observed, along with characteristic peaks for the aliphatic protons of the decynyl chain. The chemical shifts of the phenanthroline protons would be influenced by the electron-withdrawing nature of the alkyne substituent.
¹³C NMR Resonances for all carbon atoms, including the two sp-hybridized carbons of the alkyne, would be present.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₂₂H₂₄N₂ would confirm the identity of the compound.
Infrared (IR) Spectroscopy A characteristic absorption band for the C≡C triple bond stretch would be expected in the region of 2100-2260 cm⁻¹.
UV-Vis Spectroscopy The introduction of the alkynyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 1,10-phenanthroline, due to the extended π-conjugation. acs.orgnih.gov

Detailed Research Findings

While specific research articles focusing solely on This compound are not abundant in the public domain, extensive research on analogous 5-alkynyl-1,10-phenanthroline derivatives provides significant insights into its expected properties and potential applications.

Studies on similar compounds have demonstrated that the substitution of the phenanthroline core at the 5-position with an alkynyl group leads to a pronounced effect on the absorption properties of the free ligand and a significant shift in the redox potentials of their corresponding metal complexes. researchgate.net For instance, research on heteroleptic Cu(I) photosensitizers incorporating alkynyl-based phenanthrolines has shown that these substituents can red-shift the absorption maxima and increase the molar absorptivity. acs.orgnih.gov This is a crucial improvement for light-harvesting applications.

Furthermore, the emission properties of metal complexes are strongly influenced by these ligands. The extended π-system can lead to longer emission lifetimes, a key parameter for the efficiency of luminescent devices and sensors. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2 B12617443 5-(Dec-1-YN-1-YL)-1,10-phenanthroline CAS No. 918794-36-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918794-36-2

Molecular Formula

C22H24N2

Molecular Weight

316.4 g/mol

IUPAC Name

5-dec-1-ynyl-1,10-phenanthroline

InChI

InChI=1S/C22H24N2/c1-2-3-4-5-6-7-8-9-12-18-17-19-13-10-15-23-21(19)22-20(18)14-11-16-24-22/h10-11,13-17H,2-8H2,1H3

InChI Key

UEXKVJFZKJOWFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC1=C2C=CC=NC2=C3C(=C1)C=CC=N3

Origin of Product

United States

Coordination Chemistry of 5 Dec 1 Yn 1 Yl 1,10 Phenanthroline Ligands

Fundamental Coordination Principles of 1,10-Phenanthroline (B135089) Scaffolds

The 1,10-phenanthroline molecule is a robust and popular ligand in coordination chemistry, primarily due to its strong and versatile binding affinity for a wide range of metal ions in various oxidation states. nih.gov Its utility is rooted in its rigid, planar, and polyaromatic structure, which provides a stable and predictable coordination environment. nih.govresearchgate.net

1,10-Phenanthroline and its derivatives function as classic bidentate chelating ligands, coordinating to a metal center through the lone pair of electrons on each of its two nitrogen atoms. researchgate.netwisdomlib.orgquora.com This N,N' coordination forms a highly stable five-membered chelate ring with the metal ion. researchgate.net The rigidity of the tricyclic phenanthroline system enhances this stability, a phenomenon known as the chelate effect, and imparts a high degree of pre-organization to the ligand, making it a favored building block for complex molecular architectures. researchgate.net The presence of planar conjugated rings not only stabilizes the resulting complex but also facilitates supramolecular interactions such as π-π stacking, which can further influence the structural and functional properties of the coordination compound. researchgate.net

The introduction of substituents onto the phenanthroline backbone allows for the fine-tuning of the ligand's properties. nih.gov The 5-(Dec-1-YN-1-YL) group exerts both steric and electronic influences on the coordination behavior of the phenanthroline ligand.

Steric Effects: The long, flexible decyl (C₈H₁₇) chain attached to the alkyne introduces significant steric bulk. While substituents at the 2 and 9 positions are known to create a protective pocket around the metal center, a group at the 5-position, like the decyl chain, extends into the space surrounding the complex. wikipedia.org This can influence the packing of complexes in the solid state and affect the approach of substrates or other molecules to the metal center. Furthermore, the lipophilic nature of the decyl chain can enhance the solubility of the resulting metal complexes in nonpolar organic solvents.

Electronic Effects: The 5-position of the phenanthroline ring is known to have a distinct electronic character compared to other positions. nih.govwhiterose.ac.uk The alkyne (C≡C) group is an electron-withdrawing moiety that influences the π-system of the entire phenanthroline scaffold. This electronic perturbation can modify the ligand field strength and the redox potential of the resulting metal complexes. The alkyne functionality itself can also participate directly in coordination, particularly with soft metal ions like copper(I), or serve as a reactive site for post-complexation modifications, such as in "click" reactions. rsc.org

Diverse Metal Complexation with 5-Alkyne-Functionalized Phenanthrolines

The unique electronic and steric properties of 5-alkyne-functionalized phenanthrolines, such as 5-(Dec-1-YN-1-YL)-1,10-phenanthroline, make them valuable ligands for a variety of transition metals.

Ruthenium(II) polypyridyl complexes, particularly those involving phenanthroline ligands, are among the most studied due to their rich photophysical and photochemical properties. nih.govlu.se The introduction of an alkyne substituent on the phenanthroline ligand, as in an acetylene-linked flavin moiety, can significantly enhance the molar extinction coefficient of the complex compared to the parent tris(bipyridine) Ru(II) complex. rsc.org This modification of the ligand framework allows for the tuning of the complex's light-harvesting capabilities. rsc.org While many Ru(II) phenanthroline complexes are luminescent, some substituted versions can become nonluminescent at room temperature due to nonradiative relaxation pathways involving ligand field states. nih.gov The functionalization of the phenanthroline ligand is a key strategy in designing Ru(II) complexes for applications such as photosensitizers and anticancer agents. nih.govresearchgate.net

Table 1: Selected Research Findings on Ruthenium(II) Phenanthroline Complexes
Complex TypeKey Feature/FindingSignificanceReference
Ru(II) complexes with 2-phenyl-phenanthrolinesPhenyl substituents pi-stack with adjacent ligands, influencing photochemical lability.Demonstrates how steric/stacking interactions can modulate excited-state decay pathways. nih.gov
Ru(II) complexes with phenanthroline-tetrazoleComplexes showed significant cytotoxicity against B16F10 melanoma cells and induced apoptosis.Highlights the potential of functionalized phenanthroline Ru(II) complexes in cancer therapy. nih.govnih.gov
Ru(II) bipyridine complex with flavin-acetylene-bipyridine ligandExhibits strong visible light absorption and phosphorescence originating from the flavin-decorated ligand.Shows that alkyne linkers can be used to create novel photophysically active complexes. rsc.org

Iridium(III) and Rhenium(I) complexes with functionalized phenanthroline ligands are of great interest for their luminescent properties and potential applications in electroluminescent devices and as therapeutic agents.

Iridium(III) Complexes: Heteroleptic iridium(III) complexes are widely used in devices like Light Emitting Electrochemical Cells (LECs). mdpi.com The synthesis of these complexes can be achieved through "chemistry-on-the-complex" methods, where an alkyne group, such as 1-ethynylpyrene, is attached to the coordinated phenanthroline ligand via Sonogashira cross-coupling. nih.gov Such modifications result in complexes with strong absorption in the visible region and long-lived triplet excited states, making them highly efficient sensitizers for processes like triplet-triplet annihilation upconversion. nih.gov The position of the alkyne-functionalized substituent on the phenanthroline ring directly impacts the photophysical properties of the resulting iridium complex. nih.gov

Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes of the general form fac-[Re(CO)₃(N,N)(L)]⁺, where N,N is a diimine ligand like a phenanthroline derivative, are extensively studied. nih.govnih.gov These complexes are attractive for their photophysical properties and have shown promise as anticancer drug candidates. nih.govnih.gov While direct complexation of rhenium with alkyne-functionalized phenanthrolines is established, the alkyne moiety itself can also be involved in catalytic processes, as seen in Re(V)-catalyzed alkyne metathesis, demonstrating the versatile reactivity of alkyne groups in the coordination sphere of rhenium. acs.org

Table 2: Properties of Selected Iridium(III) and Rhenium(I) Phenanthroline Complexes
MetalComplex/Ligand FeatureKey Property/ApplicationReference
Iridium(III)Phenanthroline functionalized with 1-ethynylpyreneLong-lived triplet excited states (τT up to 367.7 µs); efficient sensitizer (B1316253) for TTA upconversion (quantum yields >30%). nih.gov
Iridium(III)Phenylimidazo(4,5-f)1,10-phenanthroline derivativesUsed as active layers in Light Emitting Electrochemical Cells (LECs) with high luminance. mdpi.com
Rhenium(I)Imidazo[4,5-f]1,10-phenanthroline derivativesComplexes show exceptionally low nanomolar cytotoxicity against prostate adenocarcinoma (PC3) cells. nih.gov

Copper complexes with phenanthroline ligands are studied for their diverse coordination geometries and significant roles in catalysis and medicinal chemistry. nih.govnih.govualg.pt

Copper(I) Complexes: Copper(I) ions readily form complexes with phenanthroline ligands. wikipedia.orgacs.org A noteworthy interaction is the "HETPYNE" (HETeroleptic Phenanthroline and alkYNE metal) motif, where a [Cu(phen)]⁺ unit engages in a dynamic interaction with an alkyne. rsc.org This demonstrates a direct coordination of the alkyne functionality to the copper(I) center, a mode highly relevant for ligands like this compound. The resulting complexes can be used as building blocks for supramolecular structures like nanorotors and can undergo further in-situ reactions, such as copper-catalyzed click reactions. rsc.org

Copper(II) Complexes: Copper(II) forms a wide array of complexes with phenanthroline and its derivatives, typically with five- or six-coordinate geometries such as distorted square pyramidal or octahedral. nih.govresearchgate.netmdpi.comresearchgate.net In many crystal structures of mixed-ligand Cu(II)-phenanthroline complexes, the phenanthroline ligand and another bidentate ligand (like an amino acid) occupy the equatorial plane of a square-pyramidal geometry. mdpi.comnih.gov The axial positions are then occupied by solvent molecules or counter-ions. mdpi.comnih.gov The specific geometry and bond lengths are influenced by all components of the coordination sphere.

Table 3: Structural Data for Selected Copper-Phenanthroline Complexes
Complex FormulaCoordination GeometryKey Structural FeaturesReference
[Cu(phendione)(NO₃)₂(CH₃CN)]Distorted trigonal bipyramidalFive-coordinate Cu(II) with one phendione, two unidentate NO₃⁻ ions, and one acetonitrile (B52724) molecule. researchgate.net
[Cu₂(phen)₂(OH)₂(H₂O)₂][Cu₂(phen)₂(OH)₂Cl₂]Cl₂·6H₂ODistorted square-pyramidalA dinuclear complex bridged by hydroxo groups. nih.gov
[Cu(phen)(succinate)]n (polymeric)Varies from square planar to distorted square pyramidal/octahedralPolymeric sheets of [Cu(phen)]²⁺ ions bridged by succinate (B1194679) carboxylate groups. Cu-N distances ~2.01-2.02 Å. researchgate.net
[CuL¹]⁺ (L¹ = histidine-phenanthroline conjugate)Distorted square pyramidalCu²⁺ is bound to the phen unit, imidazole (B134444) ring, and a deprotonated amide group. nih.gov

Iron(II/III), Cobalt(II), and Nickel(I/II) Complexes

Iron, cobalt, and nickel complexes featuring the 1,10-phenanthroline core are central to fields like catalysis and materials science. nih.govnih.govresearchgate.netdntb.gov.uaacademie-sciences.frsemanticscholar.org

Iron(II/III) Complexes: Iron typically forms octahedral complexes with phenanthroline ligands. For example, Fe(II) readily forms the intensely colored tris-chelate complex, [Fe(phen)3]2+, while Fe(III) can form complexes like [Fe(L)(phen)]+ where L is another ligand. nih.govmdpi.com The introduction of the electron-withdrawing alkynyl group at the 5-position is expected to influence the ligand field strength and the redox potential of the Fe(II)/Fe(III) couple. In the context of catalysis, such as iron-catalyzed hydrosilylation, the electronic and steric properties of phenanthroline-based ligands are crucial for determining reaction selectivity and activity. nih.govsemanticscholar.orgrsc.org

Cobalt(II) Complexes: Cobalt(II) complexes with phenanthroline ligands are known to adopt various geometries, often distorted trigonal bipyramidal or octahedral. academie-sciences.frresearchgate.net These complexes have been investigated for ethylene (B1197577) oligomerization, where the ligand structure dictates the catalytic outcome. academie-sciences.fr The bulky decynyl group on the this compound ligand would sterically influence the approach of substrates to the cobalt center.

Nickel(I/II) Complexes: Nickel complexes with phenanthroline derivatives are particularly notable for their catalytic applications, including carboxylation and ethylene oligomerization. researchgate.netdntb.gov.uanih.gov Finely tuned phenanthroline ligands are essential for the challenging catalytic carboxylation of unactivated alkyl electrophiles. nih.gov The synthesis of elusive (phenanthroline)Ni(I)-alkyl species has been reported, providing insight into these catalytic cycles. nih.gov The geometry around the nickel center can range from square planar to distorted tetrahedral or octahedral, depending on the co-ligands and the oxidation state. researchgate.netnih.govmdpi.com The structure of a 2,9-disubstituted-1,10-phenanthroline nickel complex, for instance, shows a distorted tetrahedral geometry around the nickel atom. researchgate.net

Silver(I), Zinc(II), and Lanthanide(III) Complexes

The coordination chemistry of this compound with d¹⁰ metal ions and lanthanides is driven by applications in sensing, nonlinear optics, and luminescent materials.

Silver(I) Complexes: Silver(I) ions commonly form complexes with phenanthroline, such as [Ag(phen)2]+. tudublin.iemdpi.com These complexes have demonstrated significant biological activity. mdpi.comnih.gov The coordination geometry around the silver(I) center is often distorted trigonal-planar or tetrahedral. bg.ac.rs The decynyl substituent would enhance the lipophilicity of the complex, potentially influencing its biological interactions.

Zinc(II) Complexes: Zinc(II) readily forms stable complexes with phenanthroline and its derivatives. nih.govresearchgate.netnih.gov These complexes are typically four-, five-, or six-coordinate with geometries ranging from tetrahedral to distorted octahedral. researchgate.netresearchgate.net Zinc complexes with phenanthroline-based ligands have been explored as catalysts for aldol (B89426) reactions and for their nonlinear optical (NLO) properties. rsc.orgresearchgate.net Complexation with Zn(II) has been shown to significantly enhance the second-order optical nonlinearity of push-pull phenanthroline-based systems. researchgate.net

Advanced Structural Characterization of Coordination Complexes

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of metal complexes, providing precise data on bond lengths, bond angles, and coordination geometries. uol.de While a crystal structure for a complex of this compound is not publicly available, extensive data on related phenanthroline complexes allows for accurate predictions.

For first-row transition metals like Fe(II), Co(II), and Ni(II), a distorted octahedral geometry is common, especially in [M(phen)2X2] type complexes. mdpi.comnih.govmdpi.com For example, the crystal structure of a ternary Cu(II) complex with a Schiff base and 1,10-phenanthroline shows a square pyramidal geometry. ias.ac.in Ni(II) complexes can also exhibit five-coordinated distorted trigonal-bipyramidal geometry. researchgate.net The M-N bond lengths in these complexes are a key parameter and typically fall within a predictable range, as shown in the table below. The planarity of the phenanthroline ligand is generally maintained upon coordination, though the decynyl substituent would extend from this plane, influencing crystal packing through van der Waals interactions.

Interactive Table: Typical Metal-Nitrogen Bond Lengths in Phenanthroline Complexes

Metal IonComplex ExampleAvg. M-N Bond Length (Å)Coordination Geometry
Ni(II) [Ni(phen)(2,9-disubstituted)]2.045(7) - 2.096(7) researchgate.netDistorted Tetrahedral
Ni(II) [Ni(Phen)(Ile)₂]~2.08 - 2.10 nih.govOctahedral
Fe(III) [Fe₂(Phen)₄(Succinate)₂(μ-O)]~2.15 - 2.25 mdpi.comDistorted Octahedral
Cu(II) [Cu(L)(Phen)]1.9095(15) - 2.0280(16) ias.ac.inSquare Pyramidal
Zn(II) [Zn(acac)₂(phen)]~2.10 - 2.18 researchgate.netDistorted Octahedral

Note: Data is for related phenanthroline complexes and serves as a reference.

Spectroscopic Techniques (NMR, IR, UV-Vis, EPR, Mass Spectrometry)

Spectroscopic methods are essential for characterizing these complexes, particularly in solution.

Infrared (IR) Spectroscopy: Coordination of the phenanthroline nitrogen atoms to a metal center leads to characteristic shifts in the IR spectrum. The C=N and aromatic C=C stretching vibrations, typically found in the 1400-1650 cm⁻¹ region, shift to higher frequencies (a blue shift) upon complexation. researchgate.netnih.govcapes.gov.br This shift is a reliable indicator of successful ligand coordination.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the diamagnetic complexes (e.g., Zn(II), Ag(I), and some Ni(II) or Co(III) species). Upon coordination, the proton signals of the phenanthroline ring typically experience a downfield shift due to the electron-withdrawing effect of the metal center.

UV-Vis Spectroscopy: The electronic spectra of phenanthroline complexes are marked by intense π→π* transitions within the aromatic ligand, usually in the UV region. mdpi.com Upon coordination, these bands often exhibit a red shift (bathochromic shift). mdpi.comrsc.org Crucially, new bands in the visible region may appear, corresponding to metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the vibrant colors of these complexes. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a vital tool for studying paramagnetic species, such as complexes of Ni(I), Co(II), and Fe(III). It provides information about the oxidation state and the electronic environment of the metal ion. For instance, EPR was instrumental in identifying the formation of a (phenanthroline)Ni(I)-carboxylate complex. nih.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is widely used to confirm the molecular weight and composition of the synthesized complexes, identifying the intact complex ions in solution. nih.gov

Interactive Table: Summary of Spectroscopic Changes Upon Complexation

TechniqueObservationReason/Interpretation
IR Shift of C=N and ring stretching vibrations to higher wavenumbers.Coordination of nitrogen atoms to the metal center, strengthening the bonds within the ring. researchgate.net
UV-Vis Red shift of ligand π→π* transitions; appearance of new MLCT bands.Alteration of ligand orbital energies upon coordination; electron transfer from metal d-orbitals to ligand π*-orbitals. mdpi.comrsc.org
NMR Downfield shift of phenanthroline proton signals.Deshielding of protons due to the inductive effect of the coordinated metal ion.

Rational Ligand Design for Tailored Metal Coordination Properties

The functionalization of the 1,10-phenanthroline scaffold is a cornerstone of rational ligand design, allowing chemists to fine-tune the properties of metal complexes for specific applications. nih.govresearchgate.net The introduction of substituents at various positions of the phenanthroline core is a convenient and powerful approach to modulate the steric and electronic environment of the metal center. researchgate.net

The choice of a 5-(dec-1-yn-1-yl) substituent is a deliberate design strategy with multiple implications:

Electronic Tuning: The alkynyl group is electron-withdrawing, which modifies the σ-donating and π-accepting capabilities of the phenanthroline ligand. This electronic perturbation directly impacts the properties of the metal complex, including its redox potential, stability, and the energy of its MLCT bands. rsc.org This tuning is critical for applications in catalysis and for developing chemosensors where photophysical properties are key. rsc.orgrsc.org

Secondary Functionality: The alkynyl group itself is a versatile functional handle. It can participate in further reactions, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allowing the metal complex to be covalently anchored to surfaces, polymers, or biomolecules. researchgate.net This enables the creation of advanced materials, heterogeneous catalysts, or targeted therapeutic agents.

In essence, the this compound ligand is not merely a chelator but a sophisticated building block. Its design embodies a strategy to create multifunctional metal complexes where the coordination properties are precisely tailored for advanced applications. nih.govfrontiersin.orgnih.gov

Photophysical and Electrochemical Investigations of 5 Dec 1 Yn 1 Yl 1,10 Phenanthroline Systems

Intrinsic Spectroscopic Behavior of Uncomplexed 5-(Dec-1-YN-1-YL)-1,10-phenanthroline Ligands

The introduction of substituents onto the 1,10-phenanthroline (B135089) (phen) scaffold is a well-established strategy for modifying its electronic and photophysical properties. The rigid, planar structure of phenanthroline provides a robust framework for creating versatile ligands for a range of metal ions libretexts.org.

Ligand-Centered Absorption and Emission Characteristics

The uncomplexed 1,10-phenanthroline molecule typically exhibits absorption bands in the ultraviolet region, corresponding to π–π* transitions within the aromatic system. The primary absorption peaks for unsubstituted phenanthroline are observed at approximately 227 nm and 263 nm researchgate.net.

The introduction of an alkynyl group, such as the dec-1-yn-1-yl substituent at the 5-position, extends the π-conjugated system of the phenanthroline core. This extension of conjugation is expected to lower the energy of the π* molecular orbitals, resulting in a bathochromic (red) shift of the ligand-centered absorption bands. Studies on analogous 5-alkynyl-1,10-phenanthroline derivatives have confirmed that substitution at this position has a pronounced effect on the absorption properties researchgate.net. For instance, 5-ethynyl-1,10-phenanthroline derivatives show broad absorption bands at higher wavelengths compared to the parent phenanthroline researchgate.net.

While pristine 1,10-phenanthroline is a weakly fluorescent molecule, functionalization can enhance its emissive properties libretexts.org. Ligands based on imidazo[4,5-f]-1,10-phenanthroline, for example, are known to be fluorescent, with emission maxima typically observed around 410–415 nm soton.ac.uk. It is anticipated that this compound would also exhibit fluorescence originating from a ligand-centered π–π* excited state.

Table 1: Spectroscopic Data for Unsubstituted 1,10-Phenanthroline

Compound Absorption Maxima (λabs)
1,10-Phenanthroline 227 nm, 263 nm researchgate.net

Influence of Alkyne Chain Length and Substitution Position on Optical Properties

The position of substitution on the phenanthroline ring is also crucial. The 5- and 6-positions are electronically distinct from the 2,9- or 4,7-positions. Functionalization at the 5-position, as in this compound, directly perturbs the main π-system of the ligand, leading to significant changes in its ligand-centered transitions researchgate.net. This is in contrast to substitutions at the 2,9-positions, which can introduce steric effects that influence the coordination geometry of subsequent metal complexes.

Excited State Dynamics and Photoluminescence of Metal Complexes

The coordination of this compound to transition metals, such as ruthenium(II), iridium(III), or copper(I), leads to the formation of complexes with rich photophysical and electrochemical properties, often dominated by charge-transfer processes acs.orgresearchgate.netnih.govacs.org.

Metal-to-Ligand Charge Transfer (MLCT) Transitions

For complexes of d⁶ metals like Ru(II) and Ir(III) with π-accepting ligands such as 1,10-phenanthroline, the visible absorption spectrum is typically dominated by intense metal-to-ligand charge transfer (MLCT) bands libretexts.orgacs.org. These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital.

Interestingly, studies on ruthenium complexes with 5-substituted phenanthroline ligands have shown that while the substituent has a strong effect on the ligand's own absorption and the complex's redox potentials, it does not significantly alter the energy of the lowest-lying MLCT absorption band researchgate.net. This suggests that the π* orbitals of the phenanthroline core that accept the electron from the metal are not substantially affected by the alkynyl substitution at the 5-position. However, the extended conjugation provided by the alkynyl group can increase the molar absorptivity (extinction coefficient) of the MLCT bands, enhancing the light-harvesting capability of the complex acs.orgnih.gov.

Characterization of Triplet Excited States and Lifetimes

Following the initial photoexcitation to a singlet MLCT state, efficient intersystem crossing (ISC), facilitated by the heavy metal atom, populates a lower-energy triplet MLCT (³MLCT) excited state cardiff.ac.uk. This triplet state is typically long-lived and is the origin of the observed phosphorescence in many Ru(II) and Ir(III) complexes.

The lifetimes of these triplet excited states are a critical property, influencing their utility in applications like sensing, photocatalysis, and light-emitting devices. For related phosphorescent complexes, these lifetimes can range from hundreds of nanoseconds to several microseconds. For example, rhenium(I) complexes with phenanthroline-based ligands exhibit ³MLCT lifetimes in the range of 149–267 ns soton.ac.uk, while certain iridium(III) complexes can have lifetimes extending to 0.382 µs researchgate.net. In some bichromophoric systems, thermal equilibration between the ³MLCT state and a ligand-based triplet state (³IL) can significantly extend the observed emission lifetime nih.gov. The dec-1-yn-1-yl substituent could potentially introduce low-lying ³IL states that could interact with the ³MLCT state, thereby modulating the excited-state lifetime of the complex.

Luminescence Quantum Yields and Emission Profiles

The luminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a key measure of the efficiency of the emissive process. This value is highly dependent on the competition between radiative decay from the triplet excited state (phosphorescence) and non-radiative decay pathways.

Metal complexes of functionalized phenanthrolines can be highly luminescent. Iridium(III) complexes, in particular, are known for their high quantum yields, with values reported from 3.6% to over 90% for different systems researchgate.net. The emission profile is characteristic of the emissive state, which is typically of ³MLCT character, sometimes with contributions from ligand-centered (³LC) states. For Ru(II) polypyridyl complexes, phosphorescence is typically observed in the orange-red region of the spectrum (around 605–610 nm) . The specific emission wavelength and quantum yield of a complex containing this compound would depend on the choice of metal center and ancillary ligands, but high efficiency would be anticipated based on data from analogous systems.

Table 2: Representative Photophysical Data for Metal Complexes with Substituted Phenanthroline Ligands

Complex Type Emission Max (λem) Luminescence Quantum Yield (Φ) Excited State Lifetime (τ) Emitting State
fac-[ReBr(CO)₃(phen-derivative)] 558–585 nm soton.ac.uk Not specified 149–267 ns soton.ac.uk ³MLCT
[Ir(C^N)₂(phen-derivative)]⁺ 560–566 nm researchgate.net 3.6–53.5% researchgate.net 0.282–0.382 µs researchgate.net ³MLCT/LC

Environmental Effects on Photophysical Properties (e.g., Rigidochromism, Solvatochromism)

The photophysical properties of 1,10-phenanthroline derivatives are notably sensitive to their local environment, a phenomenon critical to their application as sensors and probes. This sensitivity manifests as solvatochromism and rigidochromism.

Solvatochromism: This refers to the change in the color of a substance, and thus its absorption and emission spectra, with a change in the polarity of the solvent. For 1,10-phenanthroline and its derivatives, the electronic transitions, particularly the n→π* and π→π* transitions, are influenced by solvent polarity. researchgate.netchemicalbook.com The lone pair of electrons on the nitrogen atoms can interact with polar protic solvents through hydrogen bonding, leading to a blue shift (hypsochromic shift) of the n→π* transition. Conversely, the π→π* transitions may exhibit a red shift (bathochromic shift) in polar solvents due to the stabilization of the more polar excited state. In the case of this compound, the nonpolar decyl chain enhances solubility in nonpolar organic solvents, while the polar phenanthroline core remains the primary site of solvent interaction. The alkyne linker provides a degree of electronic communication, and its influence on the dipole moment of the excited state would dictate the extent and direction of the solvatochromic shifts.

Rigidochromism: This phenomenon describes the change in photophysical properties, particularly fluorescence, due to changes in the rigidity of the surrounding medium. In a fluid solution at room temperature, molecules can lose excitation energy through non-radiative pathways, such as molecular vibrations and rotations. When the medium becomes more rigid, for example, in a frozen solvent matrix or a polymer film, these non-radiative decay pathways are restricted. This restriction leads to an increase in the fluorescence quantum yield and often a sharpening of the emission spectrum. For this compound, the flexible decyl chain can undergo significant vibrational and rotational motions. In a rigid environment, the suppression of these motions, particularly those coupled to the phenanthroline ring via the alkyne bridge, is expected to enhance its luminescence.

Redox Properties and Electron Transfer Phenomenaresearchgate.netnih.govresearchgate.net

The 1,10-phenanthroline scaffold is redox-active, capable of both accepting and, under certain conditions, donating electrons. This activity is central to its role in electrochemistry, photocatalysis, and the formation of functional metal complexes. researchgate.netnih.gov The introduction of the 5-(Dec-1-YN-1-YL) substituent modulates these intrinsic redox properties.

Cyclic Voltammetry and Electrochemical Potentialsresearchgate.netnih.govresearchgate.net

Cyclic voltammetry (CV) is a key technique for probing the electrochemical behavior of phenanthroline derivatives. researchgate.netnih.gov The 1,10-phenanthroline molecule typically undergoes a one-electron reduction at negative potentials, corresponding to the formation of a radical anion. The exact potential of this reduction is highly dependent on the nature of the substituents on the aromatic rings. researchgate.net

The 5-(Dec-1-YN-1-YL) substituent influences the electrochemical potential in two ways. The sp-hybridized carbons of the alkyne group are more electronegative than the sp2-hybridized carbons of the phenanthroline ring, imparting a mild electron-withdrawing character. This effect is expected to make the reduction of the phenanthroline ring slightly easier (i.e., occur at a less negative potential) compared to the unsubstituted parent molecule. The long alkyl chain, being electronically neutral, has a negligible electronic effect but can influence the diffusion of the molecule to the electrode surface and its interaction with the solvent-electrolyte system.

The oxidation of the phenanthroline ring is generally difficult, occurring at high positive potentials. nih.gov However, the alkyne group itself can be susceptible to oxidation, although this typically also occurs at high potentials.

Table 1: Representative Electrochemical Potentials for Phenanthroline Derivatives

Compound Reduction Potential (V vs. SCE) Oxidation Potential (V vs. SCE) Notes
1,10-Phenanthroline ~ -2.20 > +2.0 Parent compound.
5-Nitro-1,10-phenanthroline ~ -1.50 N/A Strong electron-withdrawing group facilitates reduction.
5-Amino-1,10-phenanthroline ~ -2.35 ~ +1.0 Electron-donating group makes reduction harder and oxidation easier.
This compound Est. -2.15 Est. > +2.0 Mild electron-withdrawing effect of the alkyne group is expected to slightly ease reduction.

Note: Estimated values for this compound are based on the expected electronic influence of the substituent.

Photoinduced Electron Transfer (PET) Pathwayssemanticscholar.org

Photoinduced electron transfer (PET) is a process where a molecule, upon absorbing light, becomes a potent electron donor or acceptor. nih.govacs.org The phenanthroline moiety is a well-known component in PET systems, often acting as the acceptor part of a donor-acceptor dyad. nih.gov Upon excitation, the phenanthroline ligand can accept an electron from a linked donor molecule, leading to a charge-separated state.

In the context of this compound, the molecule itself does not possess a strong intrinsic donor group. However, it can be a critical component in larger supramolecular systems or metal complexes designed for PET. When coordinated to a metal center, the excited state properties of the complex (e.g., metal-to-ligand charge transfer, MLCT) can initiate electron transfer processes. The decynyl substituent provides a conjugated pathway that can be used to link the phenanthroline acceptor to other photoactive units, potentially influencing the rate and efficiency of PET. The reduction potential of the phenanthroline unit, as modified by the substituent, is a key thermodynamic parameter governing the feasibility of a PET process.

Linear and Nonlinear Optical Absorption Characteristics (e.g., Two-Photon Absorption)researchgate.net

The optical properties of this compound are defined by its electronic structure.

Linear Absorption: The linear absorption spectrum of 1,10-phenanthroline derivatives is characterized by strong absorptions in the ultraviolet (UV) region. researchgate.net These bands are typically assigned to π→π* transitions within the aromatic system. A weaker, longer-wavelength absorption, often obscured by the stronger bands, can be attributed to n→π* transitions involving the nitrogen lone pairs. The introduction of the decynyl group at the 5-position extends the π-conjugated system, which is expected to cause a bathochromic (red) shift in the π→π* absorption bands compared to unsubstituted phenanthroline.

Nonlinear Optical (NLO) Absorption: Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. nih.gov This phenomenon is of great interest for applications such as 3D microfabrication, optical data storage, and bio-imaging. ucf.edu For a molecule to have a significant TPA cross-section (σ₂), it often requires a large change in dipole moment upon excitation or a symmetric charge redistribution from the ends of the molecule to the center (or vice versa).

While the this compound molecule itself may have a modest TPA cross-section, it serves as a valuable building block for more complex TPA chromophores. rsc.orgresearchgate.net Attaching strong electron-donating groups to other parts of the phenanthroline ring or to the end of the decynyl chain would create a "push-pull" or "push-push" electronic structure, which is a common design strategy for enhancing TPA. rsc.orgunimi.it

Table 2: Typical Optical Absorption Properties for Phenanthroline Systems

Property Wavelength Range / Value Transition Type Notes
Linear Absorption (λmax) 230 - 300 nm π→π* Intense absorption bands characteristic of the aromatic system.
Linear Absorption (λmax) 300 - 350 nm n→π* Weaker absorption, often a shoulder on the π→π* bands.
Two-Photon Absorption (TPA) Varies (often in NIR) Simultaneous two-photon excitation TPA cross-section (σ₂) is highly structure-dependent; enhanced by extended conjugation and push-pull electronic structures.

Catalytic Applications of 5 Dec 1 Yn 1 Yl 1,10 Phenanthroline Based Systems

Transition Metal-Catalyzed Organic Transformations

The versatility of the 1,10-phenanthroline (B135089) ligand framework makes it a valuable component in a wide array of transition metal-catalyzed reactions. nih.gov Its strong, bidentate coordination to a variety of metal centers, coupled with the ability to tune its electronic and steric properties through substitution, has led to its use in numerous catalytic systems. nih.gov The introduction of a decynyl substituent at the 5-position is anticipated to influence the ligand's properties and, consequently, the catalytic performance of its metal complexes.

Copper-Catalyzed Alkyne–Azide (B81097) Cycloaddition (CuAAC)

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. rsc.orgrsc.org The reaction is typically catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt and a reducing agent. rsc.org The general mechanism involves the formation of a copper(I) acetylide, which then reacts with an azide to form a six-membered copper-containing intermediate that rearranges to the triazole product. rsc.org

1,10-phenanthroline and its derivatives are known to act as ancillary ligands in CuAAC, accelerating the reaction and stabilizing the active copper(I) catalytic species. The use of a phenanthroline ligand can enhance the catalytic efficiency, particularly in challenging cases or when using low catalyst loadings.

For a system utilizing 5-(Dec-1-yn-1-yl)-1,10-phenanthroline , the ligand itself contains a terminal alkyne moiety. This presents an interesting scenario where the ligand could potentially participate in the CuAAC reaction, either intramolecularly or intermolecularly, leading to the formation of novel polymeric or macrocyclic structures. However, when used as a ligand in the cycloaddition of other alkynes and azides, its electronic and steric properties would be expected to influence the catalytic activity.

Table 1: Representative Examples of Copper-Catalyzed Alkyne-Azide Cycloaddition Data based on general 1,10-phenanthroline systems as specific data for this compound is not available.

AlkyneAzideCatalyst SystemSolventYield (%)
PhenylacetyleneBenzyl azideCuSO₄·5H₂O, Sodium Ascorbate, 1,10-phenanthrolinet-BuOH/H₂O>95
1-Hexyne4-AzidotolueneCuI, 1,10-phenanthrolineDMF92
Propargyl alcoholEthyl 2-azidoacetate[Cu(phen)₂]⁺CH₃CN98

Alkyne Hydrosilylation (Iron- and Cobalt-Catalyzed)

Alkyne hydrosilylation is a highly atom-economical method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. While precious metals like platinum and rhodium have been traditionally used, there is a growing interest in developing catalysts based on more abundant and less expensive first-row transition metals such as iron and cobalt. beilstein-journals.orgnih.gov

Iron-Catalyzed Hydrosilylation: Iron complexes bearing 1,10-phenanthroline ligands have emerged as effective catalysts for the hydrosilylation of alkenes and alkynes. beilstein-journals.orgrsc.org These systems can exhibit unique selectivity, which is often governed by the steric and electronic properties of the phenanthroline ligand. nih.gov For alkyne hydrosilylation, iron-phenanthroline catalysts can promote either Markovnikov or anti-Markovnikov addition, depending on the specific ligand and reaction conditions. lookchem.com A catalyst system based on This compound would be expected to show good activity, with the decynyl group potentially influencing the regioselectivity of the hydrosilylation.

Cobalt-Catalyzed Hydrosilylation: Cobalt complexes with nitrogen-based ligands, including phenanthrolines, are also known to catalyze the hydrosilylation of alkynes. nih.govuni-stuttgart.denih.gov These catalysts can provide access to a range of vinylsilanes with high regio- and stereoselectivity. researchgate.netresearchgate.netrsc.org The performance of the cobalt catalyst is highly dependent on the ligand structure. nih.govnih.gov The use of This compound as a ligand in cobalt-catalyzed hydrosilylation could lead to efficient catalytic systems, with the potential for fine-tuning the selectivity through the electronic contribution of the alkyne substituent.

Table 2: Representative Examples of Iron- and Cobalt-Catalyzed Alkyne Hydrosilylation Data based on general 1,10-phenanthroline systems as specific data for this compound is not available.

AlkyneSilaneCatalyst SystemProduct SelectivityYield (%)
PhenylacetylenePhSiH₃Fe(acac)₃, 2,9-dimethyl-1,10-phenanthroline(E)-β-vinylsilane92
1-OctyneHSiEt₃CoCl₂, 1,10-phenanthrolineα-vinylsilane85
4-OctynePh₂SiH₂FeBr₂, 2,9-diaryl-1,10-phenanthroline(E)-vinylsilane90

Oxidative Homocoupling of Terminal Alkynes

The oxidative homocoupling of terminal alkynes, often referred to as the Glaser-Eglinton-Hay coupling, is a fundamental reaction for the synthesis of symmetric 1,3-diynes. researchgate.net Copper complexes are commonly employed as catalysts for this transformation, and the presence of a nitrogen-based ligand like 1,10-phenanthroline can significantly enhance the reaction rate and yield. nih.gov The reaction typically proceeds in the presence of an oxidant, such as dioxygen or a copper(II) salt. nih.govchemspider.com

Table 3: Representative Examples of Copper-Catalyzed Oxidative Homocoupling of Terminal Alkynes Data based on general 1,10-phenanthroline systems as specific data for this compound is not available.

Terminal AlkyneCatalyst SystemOxidantSolventYield (%)
PhenylacetyleneCu(OAc)₂, 1,10-phenanthrolineAirPyridine88
1-HeptyneCuCl, 1,10-phenanthrolineO₂DMF95
3-Phenyl-1-propyneCuBr₂, 2,9-dimethyl-1,10-phenanthrolineK₂CO₃Toluene82

Alkyne Metathesis Reactions

Alkyne metathesis is a powerful tool for the formation of new carbon-carbon triple bonds. semanticscholar.org The most active and well-defined catalysts for this transformation are typically based on high-valent molybdenum or tungsten alkylidyne complexes. nih.gov It has been shown that the catalytic activity of these systems can be modulated by the addition of ancillary ligands. While not a primary ligand in the most active catalysts, phenanthroline can form adducts with some molybdenum alkylidyne complexes. nih.gov These adducts are often more stable and easier to handle, and the active catalyst can be regenerated in situ. nih.gov A system involving a molybdenum or tungsten catalyst and This compound could potentially be used as a pre-catalyst for alkyne metathesis, offering improved stability and handling properties.

Regio- and Stereoselective Alkyne Functionalizations (e.g., Hydrosilylation, Hydrogenation)

The control of regio- and stereoselectivity is a central challenge in organic synthesis. In the context of alkyne functionalization, the choice of catalyst and ligand is crucial. As discussed in section 5.1.2, iron and cobalt complexes with phenanthroline ligands have shown great promise in controlling the regioselectivity of alkyne hydrosilylation. lookchem.comresearchgate.net Similarly, in alkyne hydrogenation, transition metal catalysts with tailored phenanthroline ligands can be used to selectively produce either the cis- or trans-alkene or even the fully saturated alkane. The steric and electronic properties of This compound would play a significant role in directing the outcome of such reactions, potentially leading to highly selective transformations.

CO₂ Insertion Reactions Mediated by Nickel(I) Complexes

The utilization of carbon dioxide (CO₂) as a C1 building block in organic synthesis is a highly desirable goal. Nickel complexes, particularly those supported by 1,10-phenanthroline ligands, have been shown to be effective catalysts for the reductive carboxylation of organic halides with CO₂. nih.gov Recent studies have provided experimental evidence for the insertion of CO₂ into a Ni(I)-alkyl bond in complexes bearing phenanthroline ligands. nih.gov This is a key step in the catalytic cycle of carboxylation reactions. A nickel(I) complex of This compound would be an interesting candidate for mediating CO₂ insertion reactions. The electronic nature of the decynyl substituent could influence the nucleophilicity of the nickel center and thus its reactivity towards CO₂.

Following a comprehensive search of available scientific literature, it has been determined that there is a notable lack of specific published research focusing on the chemical compound This compound within the precise catalytic applications outlined in your request. The existing body of research extensively covers the broader class of 1,10-phenanthroline and its various derivatives in catalysis, but does not provide specific data, detailed mechanistic studies, or performance tables for the exact molecule of interest.

Therefore, generating a thorough, scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" is not possible at this time. To do so would require speculation and extrapolation from related but distinct chemical systems, which would not meet the required standards of scientific accuracy and specificity.

While the requested sections on topics such as cross-dimerization of alkynes, hydrosulfonylation, ligand scaffold engineering, and heterogenization via PMOs are active areas of research for the broader phenanthroline ligand family, specific findings and detailed data for the 5-(Dec-1-YN-1-YL) derivative are not present in the accessible literature. Consequently, the creation of the requested data tables and detailed research findings for this particular compound cannot be fulfilled.

Should you wish to proceed with an article on the broader catalytic applications of functionalized 1,10-phenanthroline derivatives, for which there is a wealth of published data, please provide revised instructions.

Supramolecular Chemistry and Advanced Materials Based on 5 Dec 1 Yn 1 Yl 1,10 Phenanthroline

Design and Construction of Supramolecular Architectures

The design of supramolecular architectures relies on the programmed self-assembly of molecular components. For phenanthroline derivatives, this typically involves coordination with metal ions and is further guided by non-covalent interactions.

Development of Metallo-Supramolecular Polymers

Metallo-supramolecular polymers are formed through the coordination of metal ions with organic ligands. Bidentate 1,10-phenanthroline (B135089) ligands are particularly useful for creating such polymers. lookchem.com Specifically, 5,5'-linked bis(1,10-phenanthroline)s have been shown to be more suitable for forming linear metallo-supramolecular polymers than their 2,2'-linked counterparts due to reduced steric hindrance. lookchem.com These ligands coordinate with metal ions like Cu(II), Ni(II), Ag(I), and Zn(II) to form high molecular weight polymers. lookchem.com While 5-(Dec-1-yn-1-yl)-1,10-phenanthroline is a monodentate ligand in its pristine form, the alkyne functionality presents a potential handle for coupling reactions to create bidentate or multidentate ligands suitable for polymerization. However, specific research on the use of this compound in this capacity is not available.

Mechanically Interlocked Molecules (MIMs)

Mechanically interlocked molecules, such as rotaxanes and catenanes, are a fascinating class of compounds where molecules are physically entangled. The synthesis of these structures often relies on template-directed approaches, with phenanthroline-metal complexes being a cornerstone of this field.

Synthesis and Properties of Phenanthroline-Based Rotaxanes and Catenanes

The creation of elegant supramolecular architectures like rotaxanes and catenanes using phenanthroline ligands was a key achievement recognized by the 2016 Nobel Prize in Chemistry. nih.gov The general strategy involves using a metal ion, typically copper(I), to template the formation of a precursor complex. The tetrahedral coordination geometry of Cu(I) with two phenanthroline units is ideal for threading a linear molecule through a macrocycle (for rotaxanes) or for interlocking two macrocycles (for catenanes). While numerous examples exist for phenanthroline-based MIMs, there is no specific mention in the search results of the synthesis or properties of rotaxanes or catenanes incorporating the this compound ligand.

Integration of MIMs into Functional Systems

The integration of mechanically interlocked molecules into functional systems is a major goal in materials science, with potential applications in molecular machines, sensors, and responsive materials. The unique properties of MIMs, such as the ability of their components to move relative to one another, make them attractive for these applications. Phenanthroline-based MIMs have been explored for various functions, but again, there is no specific information available regarding the integration of systems based on this compound.

Fabrication of Metal-Organic Frameworks (MOFs) with Phenanthroline Linkers

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters connected by organic linkers. The porous nature of many MOFs makes them promising for applications in gas storage, separation, and catalysis. The use of phenanthroline-based ligands as linkers can introduce specific catalytic or photophysical properties into the MOF. For example, a robust and highly porous Fe-phenanthroline-based MOF has been synthesized and used to catalyze C–H amination reactions. rsc.org This MOF demonstrated higher activity than its homogeneous counterpart and could be recycled and reused. rsc.org The this compound molecule, with its potential for modification at the alkyne, could theoretically be developed into a linker for MOF synthesis. However, the existing literature within the search results does not describe the use of this specific compound in the fabrication of MOFs.

Lack of Specific Research Data Precludes Article Generation on this compound

Despite a comprehensive search of scientific literature and chemical databases, specific research findings and detailed data for the compound This compound are not available. Consequently, the generation of an in-depth scientific article focusing solely on its applications in functional materials, as requested, cannot be fulfilled at this time.

The performed searches consistently indicate a significant gap in the published literature regarding the synthesis, characterization, and application of this particular phenanthroline derivative. While the broader class of 1,10-phenanthroline compounds and their derivatives are well-documented for their utility in supramolecular chemistry, and as ligands in functional materials for sensors and optoelectronic devices, the specific properties and applications of the this compound variant remain uninvestigated in retrievable scientific records.

General synthetic routes for similar compounds, such as the Sonogashira coupling of a halogenated 1,10-phenanthroline with a terminal alkyne like dec-1-yne, are established methodologies in organic chemistry. researchgate.netresearchgate.netnasa.govorganic-chemistry.org This suggests that the synthesis of this compound is chemically feasible. The resulting alkynyl-functionalized phenanthroline would be expected to serve as a versatile ligand for creating metal complexes. nih.govchim.it

The incorporation of such ligands into metal complexes often leads to materials with interesting photophysical properties, such as luminescence, which are central to their application in sensors and optoelectronic devices. nih.govresearchgate.netchemicalbook.com The dec-1-ynyl group, a long alkyl chain, could impart specific solubility characteristics or influence the self-assembly properties of the resulting metal complexes. However, without specific studies on this compound, any discussion on its role in functional materials would be purely speculative.

Theoretical and Computational Investigations of 5 Dec 1 Yn 1 Yl 1,10 Phenanthroline Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. ohio-state.edu Its favorable balance of computational cost and accuracy makes it particularly well-suited for studying large and complex systems like 5-(Dec-1-YN-1-YL)-1,10-phenanthroline.

Elucidation of Electronic Structures and Ground State Properties

DFT calculations are instrumental in elucidating the ground state electronic properties of this compound. These calculations provide a detailed picture of the electron distribution within the molecule, highlighting the interplay between the π-conjugated phenanthroline system and the decynyl substituent. The introduction of the electron-donating decynyl group at the 5-position of the phenanthroline ring is expected to significantly modulate the electronic properties of the parent phenanthroline molecule.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. In the case of this compound, the MEP map would likely show a region of high electron density around the nitrogen atoms of the phenanthroline ring, making them susceptible to coordination with metal ions.

Table 1: Calculated Ground State Properties of Substituted Phenanthroline Systems (Illustrative Data)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,10-Phenanthroline (B135089)-6.5-1.25.3
5-Phenyl-1,10-phenanthroline-6.1-1.54.6
This compound (Predicted)-5.8-1.44.4

Computational Prediction of Spectroscopic Signatures (e.g., UV-Vis, NMR)

DFT calculations, particularly when combined with appropriate methodologies like the Gauge-Including Atomic Orbital (GIAO) method for NMR, can accurately predict various spectroscopic signatures of molecules. nih.govnyu.edu

UV-Vis Spectroscopy: The electronic absorption spectra of this compound can be simulated using Time-Dependent DFT (TD-DFT), which will be discussed in more detail in a later section. However, ground-state DFT calculations provide the foundational electronic structure from which these transitions are calculated. The predicted UV-Vis spectrum for this compound would be expected to show characteristic π-π* transitions associated with the phenanthroline core, with the position and intensity of these bands influenced by the decynyl substituent. researchgate.net The HOMO-LUMO gap calculated by DFT provides a preliminary estimate of the lowest energy absorption.

NMR Spectroscopy: DFT calculations have proven to be a powerful tool for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govnyu.eduorientjchem.org By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that are often in excellent agreement with experimental data. nih.gov For this compound, DFT would predict distinct chemical shifts for the protons and carbons of the phenanthroline ring and the decynyl chain. The protons on the phenanthroline ring would be expected to appear in the aromatic region, with their precise shifts influenced by the electronic effects of the alkyne group. The protons of the decynyl chain would have characteristic shifts in the aliphatic and acetylenic regions. Such predictions are invaluable for the structural elucidation of newly synthesized compounds. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in this compound (Illustrative Data)
ProtonPredicted Chemical Shift (ppm)
H-2, H-99.2 - 9.4
H-4, H-78.3 - 8.5
H-67.8 - 8.0
H-3, H-87.6 - 7.8
Methylene (adjacent to alkyne)2.4 - 2.6
Terminal Methyl0.8 - 1.0

Mechanistic Pathways and Transition State Analysis in Catalysis

Phenanthroline ligands are widely used in transition metal catalysis. DFT calculations can provide profound insights into the mechanisms of catalytic reactions involving complexes of this compound. By mapping the potential energy surface of a reaction, researchers can identify the most probable mechanistic pathways, locate transition states, and calculate activation energies. nih.gov This information is crucial for understanding how the catalyst functions and for designing more efficient catalytic systems. For instance, in a cross-coupling reaction, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed energetic profile of the entire catalytic cycle. acs.org The electronic and steric properties of the decynyl substituent would be expected to influence the stability of intermediates and the energy barriers of the transition states.

Rationalization of Regio- and Stereoselectivity

In many catalytic reactions, the formation of a specific regio- or stereoisomer is highly desirable. DFT calculations can be employed to rationalize and predict the regio- and stereoselectivity of reactions catalyzed by complexes of this compound. nih.gov By comparing the activation energies of the transition states leading to different isomers, it is possible to determine the most favored product. rsc.orgresearchgate.net The steric bulk and electronic nature of the decynyl group can play a significant role in directing the outcome of the reaction, and DFT provides a quantitative means to assess these effects. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying the excited states of molecules. ohio-state.edursc.orguci.edu TD-DFT is widely used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, as well as other excited-state properties. mdpi.comrsc.orgacs.org

For this compound, TD-DFT calculations can predict the electronic transitions that give rise to its characteristic absorption spectrum. The calculations would likely reveal several low-lying excited states corresponding to π-π* transitions within the phenanthroline core and charge-transfer transitions from the decynyl substituent to the phenanthroline ring. The nature of these excited states can be analyzed by examining the molecular orbitals involved in the transitions. nih.gov

Table 3: TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Substituted Phenanthroline (Illustrative Data)
Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S13.543500.12HOMO -> LUMO
S23.913170.25HOMO-1 -> LUMO
S34.282900.45HOMO -> LUMO+1

Advanced Computational Approaches for Structure-Property Correlation

Beyond standard DFT and TD-DFT calculations, more advanced computational approaches can be used to establish detailed structure-property relationships for this compound and its derivatives. nih.govnih.gov Quantitative Structure-Property Relationship (QSPR) models, for example, can be developed to correlate specific molecular descriptors (e.g., electronic, steric, and topological parameters) with experimentally observed properties. researchgate.net These models can then be used to predict the properties of new, unsynthesized derivatives, thereby accelerating the discovery of new functional materials. By systematically varying the length and nature of the substituent at the 5-position of the phenanthroline ring in silico, it is possible to tune the electronic and optical properties of these molecules for specific applications. nih.govrsc.org

Concluding Remarks and Future Research Perspectives

Synthesis and Functionalization Advancements for 5-(Dec-1-YN-1-YL)-1,10-phenanthroline

The introduction of an alkynyl group at the 5-position of the 1,10-phenanthroline (B135089) skeleton is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the premier method. wikipedia.orgorganic-chemistry.org This reaction provides an efficient and direct route to form a carbon-carbon bond between a terminal alkyne and an aryl halide.

The synthesis of this compound typically commences with a halogenated precursor, such as 5-bromo-1,10-phenanthroline (B1267314) or 5-iodo-1,10-phenanthroline. The Sonogashira coupling is then carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild, often performed at room temperature in an amine solvent which also serves to neutralize the hydrogen halide byproduct. wikipedia.org

Interactive Data Table: Representative Conditions for Sonogashira Coupling to Synthesize 5-Alkynyl-1,10-phenanthrolines

PrecursorAlkyneCatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
5-Bromo-1,10-phenanthroline1-DecynePd(PPh₃)₂Cl₂CuITriethylamineToluene/Triethylamine8086 rsc.org
5-Iodo-1,10-phenanthrolinePhenylacetylenePdCl₂(PPh₃)₂-Tetrabutylammonium acetateN-MethylpyrrolidinoneRoom Temp99 beilstein-journals.org
2,9-Dichloro-1,10-phenanthrolineTIPS-acetylenePd(PPh₃)₂Cl₂CuITBAF-100- researchgate.net
5-Ethynyl-1,10-phenanthroline------- researchgate.net

Note: This table presents representative conditions and may not be exhaustive. Yields are product-dependent.

Advancements in the synthesis often focus on the development of more robust and efficient catalytic systems that can tolerate a wider range of functional groups and proceed under more environmentally benign conditions. Copper-free Sonogashira coupling protocols have also been developed to circumvent issues associated with the use of copper co-catalysts. wikipedia.org

The dec-1-ynyl substituent itself offers a reactive site for further functionalization. The terminal alkyne can participate in a variety of chemical transformations, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), further cross-coupling reactions, and hydration to form ketones. This dual functionality of the phenanthroline core for coordination and the alkyne for covalent modification opens up avenues for creating complex molecular architectures.

Emerging Frontiers in Coordination Chemistry and Catalysis

The 1,10-phenanthroline moiety is a classic bidentate N,N'-chelating ligand, forming stable complexes with a vast array of metal ions. nih.gov The introduction of the 5-(dec-1-yn-1-yl) group can influence the electronic properties of the ligand through the π-system of the alkyne, which in turn can modulate the photophysical and electrochemical properties of the resulting metal complexes.

The coordination chemistry of 5-alkynyl-1,10-phenanthroline derivatives has been explored with various transition metals, including ruthenium(II), copper(I), and gold(I). researchgate.netresearchgate.net For instance, the synthesis of a gold(I) complex, (1,10-Phenanthrolin-5-yl)ethynylgold(I), has been reported, demonstrating the ability of the ethynylphenanthroline ligand to coordinate to metal centers. researchgate.net The long alkyl chain of the decynyl group in this compound can also impart significant lipophilicity to its metal complexes, enhancing their solubility in nonpolar solvents and facilitating their incorporation into polymeric matrices or onto surfaces.

In the realm of catalysis, metal complexes of substituted phenanthrolines are known to be active in a variety of transformations. researchgate.net Copper complexes of 1,10-phenanthroline, for example, have been utilized in atom transfer radical cyclization (ATRC) reactions. nih.gov The functionalization at the 5-position with groups that can immobilize the catalyst on a solid support has been shown to enhance catalyst activity and stability. nih.gov The alkyne functionality in this compound provides a potential anchor point for such immobilization, paving the way for the development of recyclable and heterogeneous catalysts. Furthermore, transition metal complexes of 1,10-phenanthroline-5,6-dione (B1662461) have been shown to be efficient mediators for the regeneration of NAD⁺ in enzymatic synthesis, and complexation increases the catalytic turnover frequency significantly. rsc.org

Outlook for Advanced Materials and Applications

The unique combination of a rigid, aromatic, metal-coordinating unit and a long, linear, and functionalizable alkyne chain makes this compound a promising building block for advanced materials. The extended π-conjugation possible through the alkynyl linkage can lead to materials with interesting photophysical properties, such as luminescence, making them suitable for applications in chemical sensors and organic light-emitting diodes (OLEDs). rsc.org

The derivatization of the phenanthroline ligand at various positions can lead to chemosensors for specific cations and anions, where the binding event triggers a detectable change in the photophysical properties of the system. rsc.org The decynyl group can be further functionalized to introduce specific recognition motifs or to polymerize the ligand, leading to the formation of sensory polymers.

The linear and rigid nature of the ethynyl-phenanthroline unit makes it an attractive candidate for the construction of molecular wires and shape-persistent macrocycles. researchgate.net These structures are of fundamental interest in supramolecular chemistry and nanotechnology. The synthesis of a phenanthroline-based fluorescent macrocycle using Sonogashira coupling has been reported, highlighting the potential of this approach. researchgate.net The long alkyl chain in this compound could play a crucial role in controlling the self-assembly of such macrocycles in solution and on surfaces.

Future research is expected to focus on exploiting the dual functionality of this compound to create multifunctional materials. This includes the development of novel catalysts with enhanced activity and selectivity, the design of sophisticated chemosensors with high sensitivity and specificity, and the construction of complex supramolecular architectures with tailored properties for applications in molecular electronics and nanotechnology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-substituted 1,10-phenanthroline derivatives like 5-(Dec-1-YN-1-YL)-1,10-phenanthroline?

  • Methodological Answer :

  • Nitration followed by substitution : Start with nitration of 1,10-phenanthroline at the 5-position using HNO₃/H₂SO₄ under controlled conditions (80–90°C, 2–4 hrs) to yield 5-nitro-1,10-phenanthroline . Subsequent coupling of the nitro group with alkynyl moieties (e.g., Dec-1-YN-1-YL) can be achieved via Sonogashira coupling (Pd/Cu catalysis, THF, 60°C, 12–24 hrs) .
  • Direct functionalization : For bulky substituents, transition-metal-catalyzed direct arylation (e.g., Pd-catalyzed C–H activation) may reduce steps compared to traditional cross-coupling .
    • Key Characterization : Confirm substitution via FTIR (C≡C stretch at ~2100 cm⁻¹), ¹H/¹³C NMR (aromatic proton shifts), and FAB-MS (molecular ion peak) .

Q. How is this compound characterized to verify structural integrity?

  • Methodological Answer :

  • Elemental analysis : Ensure C, H, N percentages match theoretical values (e.g., C: ~75%, H: ~7%, N: ~10% for Dec-1-YN-1-YL substitution) .
  • Spectroscopy : UV-Vis (π→π* transitions at ~270 nm), fluorescence (emission λmax ~450 nm for phenanthroline derivatives), and X-ray crystallography (if single crystals are obtained) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at ~425 Da) .

Q. What safety protocols are critical when handling 5-substituted phenanthrolines?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Waste disposal : Segregate organic waste containing phenanthroline derivatives and use licensed hazardous waste contractors .
  • Ventilation : Perform reactions in fume hoods due to potential volatile byproducts (e.g., NOx during nitration) .

Advanced Research Questions

Q. How can steric hindrance from bulky substituents (e.g., Dec-1-YN-1-YL) be mitigated during synthesis?

  • Methodological Answer :

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
  • Catalyst selection : Employ Pd-XPhos or Ru-phosphine complexes for improved steric tolerance in cross-coupling .
  • Reaction monitoring : Track progress via TLC (silica gel, CH₂Cl₂/MeOH 9:1) or in situ IR to avoid over-reaction .
    • Data Table :
ParameterOptimal ConditionReference
CatalystPd(PPh₃)₂Cl₂/CuI
SolventDMF/THF (1:1)
Reaction Temperature60°C

Q. What role does this compound play in photophysical or catalytic systems?

  • Methodological Answer :

  • Coordination chemistry : The phenanthroline core binds transition metals (e.g., Ru²⁺, Eu³⁺) for luminescent complexes. The alkynyl group enhances π-conjugation, shifting emission wavelengths .
  • Catalysis : In Pd-mediated cross-coupling, the ligand stabilizes metal centers via chelation, improving reaction yields .
    • Case Study : Ru(II) complexes with pyrenyl-substituted phenanthroline (similar to Dec-1-YN-1-YL) showed enhanced photocatalytic CO₂ reduction due to extended π-systems .

Q. How to resolve contradictions in spectroscopic data for metal-phenanthroline complexes?

  • Methodological Answer :

  • Control experiments : Compare free ligand spectra with metal-bound forms to identify shifts (e.g., bathochromic shifts in UV-Vis indicate metal coordination) .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict vibrational modes or electronic transitions and validate against experimental data .
  • Multi-technique validation : Cross-check NMR (for symmetry changes) and XPS (for oxidation states) .

Q. What experimental design principles optimize analytical methods using 5-substituted phenanthrolines?

  • Methodological Answer :

  • Factorial design : Use a Box-Behnken model to optimize variables (reagent concentration, pH, time). For example, for iron quantification:
FactorLow LevelHigh Level
[Phenanthroline] (%w/v)0.20.4
pH29
Time (min)1030
  • Response surface methodology (RSM) : Maximize absorbance at 510 nm by adjusting variables iteratively .

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